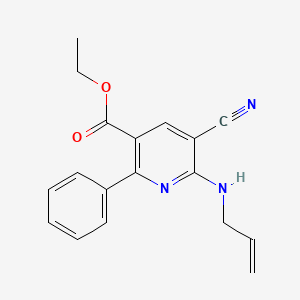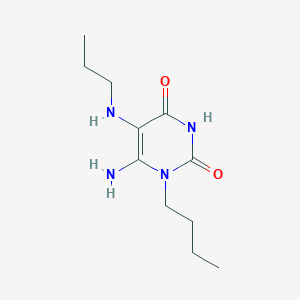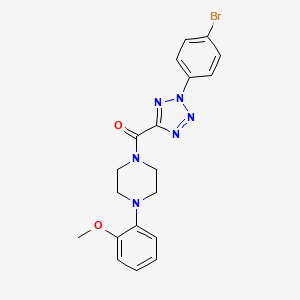![molecular formula C19H15ClFN5O3 B2829819 N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052603-50-5](/img/structure/B2829819.png)
N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN5O3 and its molecular weight is 415.81. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
- Application : A compound structurally related to the query chemical, described as a neurokinin-1 receptor antagonist, has been developed for potential use in treating emesis and depression. This compound is characterized by its high solubility in water and long-lasting central duration of action.
- Source : Harrison, T., et al. (2001). "An orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration." Journal of Medicinal Chemistry, 44(24), 4296-4299. Link to Paper
- Application : The synthesis and structural characterization of compounds similar to the query chemical, focusing on their crystal structures and molecular conformations.
- Source : Kariuki, B., et al. (2021). "Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles." Crystals. Link to Paper
- Application : Investigation into dual PPARalpha/delta agonist effects of certain triazole compounds, which could have implications for metabolic disorders and cardiovascular diseases.
- Source : Ciocoiu, C., et al. (2010). "Synthesis and dual PPARalpha/delta agonist effects of 1,4-disubstituted 1,2,3-triazole analogues of GW 501516." European Journal of Medicinal Chemistry, 45(7), 3047-3055. Link to Paper
- Application : Synthesis of thiazole derivatives related to the query compound and their evaluation as potential anticancer agents.
- Source : Evren, A., et al. (2019). "Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents." Phosphorus, Sulfur, and Silicon and the Related Elements, 194, 820-828. Link to Paper
- Application : Synthesis and evaluation of derivatives with potential anti-inflammatory activity.
- Source : Sunder, K., et al. (2013). "Synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides having anti-inflammatory activity." Drug Invention Today, 5, 288-295. Link to PaperThese papers provide a glimpse into the diverse scientific research applications of compounds structurally related to N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide, ranging from potential treatments for depression and emesis to anticancer and anti-inflammatory properties.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O3/c1-10-2-7-14(13(20)8-10)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)12-5-3-11(21)4-6-12/h2-8,16-17H,9H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGVCSJYHQECBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2829737.png)

![1-isopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2829739.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2829745.png)


![N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide](/img/structure/B2829748.png)
![1-(2-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2829750.png)


![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

